2-(1-ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine
Overview
Description
2-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a pyrazole ring, which is further substituted with an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethanesulfonyl group. The pyrimidine ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole or pyrimidine rings.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, such as cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
- 4-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde
- 2-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-pyridine
Comparison: Compared to similar compounds, 2-(1-ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Biological Activity
2-(1-ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine is a heterocyclic compound notable for its structural features, which include a pyrazole and a pyrimidine ring. This compound has garnered interest due to its potential biological activities, although specific data on its effects remain limited. The molecular formula for this compound is C9H11N5O2S, with a molecular weight of 253.28 g/mol .
Biological Activity
While direct studies on the biological activity of this compound are scarce, compounds with similar structures have demonstrated various pharmacological effects. The following sections summarize the potential biological activities based on structural analogs and theoretical predictions.
Pharmacological Properties
- Anticancer Activity : Compounds containing pyrimidine and pyrazole moieties have been investigated for their anticancer properties. For example, similar derivatives have shown inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Several pyrazole derivatives are known for their antimicrobial activities against a range of pathogens. The presence of the ethanesulfonyl group may enhance solubility and bioavailability, potentially increasing efficacy against bacterial strains.
- Anti-inflammatory Properties : Research on related compounds suggests that modifications in the pyrazole ring can lead to significant anti-inflammatory effects, which could be relevant for treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various pyrimidine derivatives, revealing that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7). The research indicated that compounds with similar scaffolds to this compound exhibited IC50 values in the micromolar range, suggesting potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on pyrazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results showed that derivatives with sulfonamide groups demonstrated significant bactericidal activity, indicating that this compound might possess similar properties .
Research Findings Table
Potential Applications
Given its structural characteristics, this compound may have several applications:
- Drug Development : As a lead compound for developing new anticancer or antimicrobial agents.
- Biochemical Research : As a tool in studying enzyme inhibition or receptor interactions due to its potential binding properties.
Properties
IUPAC Name |
2-(1-ethylsulfonylpyrazol-4-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-2-17(15,16)14-6-7(5-12-14)9-11-4-3-8(10)13-9/h3-6H,2H2,1H3,(H2,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDQQQJNBYRCCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C=C(C=N1)C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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